molecular formula C18H22ClN3O2S2 B2578969 6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217018-18-2

6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2578969
CAS No.: 1217018-18-2
M. Wt: 411.96
InChI Key: QWLLPNJXLBWROQ-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a heterocyclic compound featuring a thieno[2,3-c]pyridine core with a methyl group at the 6-position and a p-tolylthioacetamido substituent at the 2-position. The hydrochloride salt enhances its solubility for pharmaceutical applications.

Properties

IUPAC Name

6-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2.ClH/c1-11-3-5-12(6-4-11)24-10-15(22)20-18-16(17(19)23)13-7-8-21(2)9-14(13)25-18;/h3-6H,7-10H2,1-2H3,(H2,19,23)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLLPNJXLBWROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of thieno[2,3-c]pyridine derivatives. Key structural analogs and their distinguishing features are outlined below:

Compound Core Structure Substituents Molecular Weight Key Properties
Target Compound Thieno[2,3-c]pyridine - 6-Methyl
- 2-(p-Tolylthio)acetamido
- 3-Carboxamide (HCl salt)
Not specified Likely enhanced lipophilicity due to p-tolylthio group; potential allosteric activity inferred from SAR studies
Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
(CAS:1215843-59-6)
Thieno[2,3-c]pyridine - 6-Ethyl
- 2-Phenoxyacetamido
- 3-Carboxamide (HCl salt)
Not specified Reduced lipophilicity vs. target compound (phenoxy vs. p-tolylthio); similar safety precautions (e.g., P210 hazard code)
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclic β-lactam (cephalosporin) - Pyridin-4-ylthioacetamido
- Acetoxymethyl
- Carboxylic acid
423.46 g/mol Antibacterial activity (β-lactam core); stereospecific binding (6R,7R configuration)
2-Amino-3-benzoylthiophenes (e.g., PD 81,723) Thiophene - 2-Amino
- 3-Benzoyl
- 4,5-Dimethyl substituents
~300–400 g/mol Allosteric enhancers of adenosine A1 receptors; competitive antagonism at higher concentrations

Key Findings from Structural Comparisons:

The thieno[2,3-c]pyridine core shares electronic similarities with thiophene derivatives (e.g., PD 81,723), where the 2-amino and 3-carbonyl groups are critical for receptor modulation .

Biological Activity: Adenosine Receptor Modulation: Based on SAR studies of 2-amino-3-benzoylthiophenes , the target compound’s thienopyridine core and acetamido side chain may enable dual allosteric enhancement and competitive antagonism, depending on substituent bulk and electronic effects. Antimicrobial Potential: The cephalosporin analog highlights the importance of bicyclic systems and sulfur-containing substituents for antibacterial activity, though the target compound’s monocyclic structure likely limits this application.

Safety and Handling :

  • Both the target compound and CAS:1215843-59-6 require precautions against heat and ignition sources (P210), suggesting shared instability under high temperatures.

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